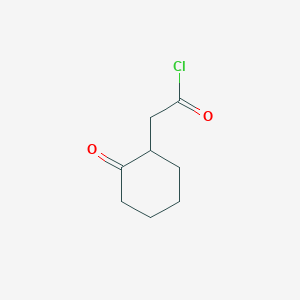

2-(2-Oxocyclohexyl)acetyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxocyclohexyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO2/c9-8(11)5-6-3-1-2-4-7(6)10/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFOXCFZTVKHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(2-Oxocyclohexyl)acetyl chloride from 2-(2-oxocyclohexyl)acetic acid

Technical Guide: Synthesis of 2-(2-Oxocyclohexyl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of this compound from its corresponding carboxylic acid, 2-(2-oxocyclohexyl)acetic acid. The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, creating a highly reactive intermediate that is a cornerstone for forming esters, amides, and other acyl derivatives. This document details the prevalent methodologies, provides a specific experimental protocol, and summarizes the key reaction parameters.

Introduction

This compound (CAS No. 342402-77-1) is a reactive chemical intermediate.[1][2] Its structure, featuring both a ketone and a highly reactive acyl chloride, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals. The reliable synthesis of this compound is crucial for its application in multi-step synthetic routes.

The conversion of the parent carboxylic acid, 2-(2-oxocyclohexyl)acetic acid, to the acyl chloride is typically achieved using standard chlorinating agents. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4][5] Both reagents are effective, but their choice can depend on the desired reaction conditions, scale, and the sensitivity of the starting material.

-

Thionyl Chloride (SOCl₂) is a widely used, cost-effective reagent that converts carboxylic acids to acyl chlorides with the convenient formation of gaseous byproducts (SO₂ and HCl).[5][6][7]

-

Oxalyl Chloride ((COCl)₂) often allows for milder reaction conditions and is also known for producing gaseous byproducts (CO, CO₂, and HCl).[8][9] It is sometimes favored for reactions requiring high purity of the product, as the reaction can be driven to completion at lower temperatures.

Synthetic Methodologies & Data

The selection of the chlorinating agent is the primary determinant of the reaction conditions. Below is a comparative summary of the common methods for converting carboxylic acids to acyl chlorides, which are applicable to the synthesis of this compound.

| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride | Method 3: Phosphorus Pentachloride |

| Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |

| Typical Solvent | Dichloromethane (DCM), Toluene, or neat | Dichloromethane (DCM), Benzene | Inert solvent or neat |

| Catalyst | Often a catalytic amount of N,N-Dimethylformamide (DMF) | Often a catalytic amount of N,N-Dimethylformamide (DMF) | Not typically required |

| Reaction Temp. | Room Temperature to Reflux (e.g., 80°C) | 0°C to Room Temperature | Room Temperature |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | POCl₃(l), HCl(g) |

| Workup | Evaporation of excess reagent and solvent | Evaporation of excess reagent and solvent | Fractional distillation to separate from POCl₃ |

| Advantages | Cost-effective; Gaseous byproducts simplify purification.[6] | Mild conditions; Gaseous byproducts.[9] | High reactivity.[3] |

| Disadvantages | Can require heating; SOCl₂ is highly corrosive and toxic.[10] | More expensive than SOCl₂; Highly toxic and corrosive.[11] | Solid reagent can be difficult to handle; Liquid byproduct (POCl₃) requires separation.[3] |

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-(2-oxocyclohexyl)acetic acid.

Reagents & Materials:

-

2-(2-oxocyclohexyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or Dichloromethane)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(2-oxocyclohexyl)acetic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (approximately 2.0-2.5 eq). The reaction can be performed neat or with a high-boiling inert solvent like anhydrous toluene.

-

Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to a gentle reflux (approximately 80°C) with constant stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1.5 to 3 hours.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, anhydrous toluene can be added and subsequently evaporated two to three times.

-

Final Product: The resulting crude this compound is obtained as an oil and can be used directly in the next synthetic step without further purification. If higher purity is required, vacuum distillation can be performed, though care must be taken due to the reactivity of the acyl chloride.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves highly corrosive and toxic reagents (thionyl chloride) and evolves toxic gases (HCl and SO₂). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

Workflow and Pathway Visualization

The synthesis process can be visualized as a straightforward chemical workflow.

Caption: Synthetic workflow for the preparation of the target acyl chloride.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reaction of Acetic Acid with Thionyl Chloride Write the chemical equatio.. [askfilo.com]

- 7. How does acetic acid react with: Thionyl chloride [doubtnut.com]

- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Oxalyl Chloride [commonorganicchemistry.com]

- 12. prepchem.com [prepchem.com]

In-depth Technical Guide: Spectroscopic Data of 2-(2-Oxocyclohexyl)acetyl chloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the predicted spectroscopic data for 2-(2-Oxocyclohexyl)acetyl chloride. In the absence of experimentally recorded spectra in the public domain, this guide furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the well-established spectral characteristics of its constituent functional groups. Detailed experimental protocols for its synthesis from 2-(2-Oxocyclohexyl)acetic acid and for the acquisition of spectroscopic data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectral data for cyclohexanones and acyl chlorides.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Hα (next to C=O in ring) | 2.2 - 2.5 | m | 2H |

| Hβ, Hγ (ring) | 1.5 - 2.2 | m | 6H |

| CH (methine on ring) | 2.5 - 3.0 | m | 1H |

| CH₂ (acetyl group) | 2.8 - 3.2 | d | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ketone) | 208 - 215 |

| C=O (acyl chloride) | 170 - 175 |

| CH (methine on ring) | 45 - 55 |

| CH₂ (acetyl group) | 40 - 50 |

| CH₂ (ring carbons) | 25 - 40 |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (acyl chloride) | 1780 - 1820 | Strong |

| C=O (ketone) | 1705 - 1725 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| C-Cl | 650 - 800 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Comments |

| [M]⁺ | 174/176 | Molecular ion (isotope pattern for Cl) |

| [M-Cl]⁺ | 139 | Loss of chlorine |

| [M-CH₂COCl]⁺ | 97 | Loss of the acetyl chloride side chain |

| [C₆H₉O]⁺ | 97 | Acylium ion from the ring |

| [CH₂COCl]⁺ | 77/79 | Acetyl chloride fragment |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-(2-Oxocyclohexyl)acetic acid using thionyl chloride.

Materials:

-

2-(2-Oxocyclohexyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, suspend 2-(2-Oxocyclohexyl)acetic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To ensure complete removal of thionyl chloride, add dry toluene to the residue and evaporate under reduced pressure. Repeat this step twice.

-

The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software to obtain chemical shifts, multiplicities, and integrals.

2.2.2. Infrared (IR) Spectroscopy

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the sample.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

Chemical properties and reactivity of 2-(2-Oxocyclohexyl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2-(2-Oxocyclohexyl)acetyl chloride, a reactive chemical intermediate of interest in organic synthesis and medicinal chemistry.

Chemical Properties

This compound is a bifunctional molecule containing a reactive acyl chloride group and a cyclohexanone moiety. These features make it a versatile building block for the synthesis of a variety of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClO₂ | ChemBK |

| Molar Mass | 174.62 g/mol | ChemBK |

| Predicted Density | 1.171 ± 0.06 g/cm³ | ChemBK |

| Predicted Boiling Point | 264.7 ± 13.0 °C | ChemBK |

Spectral Data

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): 1.50-2.50 (m, 8H, cyclohexyl protons), 2.80-3.20 (m, 1H, methine proton), 3.50-3.80 (m, 2H, methylene protons adjacent to carbonyl) |

| ¹³C NMR | δ (ppm): 25-45 (cyclohexyl carbons), 50-60 (methine carbon), 170-175 (acetyl chloride carbonyl), 205-215 (cyclohexanone carbonyl) |

| IR Spectroscopy | ν (cm⁻¹): ~1800 (C=O, acyl chloride), ~1715 (C=O, cyclohexanone), 2850-2950 (C-H, alkane) |

| Mass Spectrometry | m/z: 174/176 (M+, isotopic pattern for Cl), fragments corresponding to loss of Cl, CO, and cleavage of the cyclohexyl ring. |

Reactivity

As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon of the acetyl chloride group is susceptible to nucleophilic attack, leading to substitution of the chloride ion. The presence of the ketone on the cyclohexyl ring offers a second site for chemical modification, though it is generally less reactive than the acyl chloride.

Key reactions include:

-

Hydrolysis: Reacts readily with water to form 2-(2-oxocyclohexyl)acetic acid and hydrochloric acid.

-

Esterification: Reacts exothermically with alcohols to form the corresponding esters.

-

Amidation: Reacts with primary or secondary amines to form amides.

-

Friedel-Crafts Acylation: Can be used as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

Due to its reactivity, particularly with moisture, this compound should be handled under anhydrous conditions.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and common reactions of this compound.

Synthesis of this compound

This protocol describes the conversion of 2-(2-oxocyclohexyl)acetic acid to the corresponding acetyl chloride using thionyl chloride.

Materials:

-

2-(2-Oxocyclohexyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Rotary evaporator

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-oxocyclohexyl)acetic acid (1 equivalent).

-

Add anhydrous dichloromethane to dissolve the acid.

-

Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation or used directly in subsequent reactions.

Esterification with Ethanol

This protocol details the formation of ethyl 2-(2-oxocyclohexyl)acetate.

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous pyridine or triethylamine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of anhydrous ethanol (1.2 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether.

-

Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude ester by column chromatography on silica gel.

Amidation with a Primary Amine

This protocol describes the synthesis of N-alkyl-2-(2-oxocyclohexyl)acetamide.

Materials:

-

This compound

-

Primary amine (e.g., ethylamine)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the primary amine (2.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the synthetic workflow and a hypothetical biological application of derivatives of this compound.

CAS number and molecular structure of 2-(2-Oxocyclohexyl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Oxocyclohexyl)acetyl chloride, a bifunctional molecule with potential applications in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this compound, this document presents predicted properties and representative experimental protocols based on established chemical principles and data from analogous structures.

Molecular Identity and Properties

This compound is a derivative of cyclohexane containing both a ketone and a highly reactive acyl chloride functional group. These features make it a versatile building block for introducing the 2-oxocyclohexylacetyl moiety into various molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 342402-77-1 | [1] |

| Molecular Formula | C₈H₁₁ClO₂ | [2] |

| Molecular Weight | 174.62 g/mol | [2] |

| Predicted Density | 1.171 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 264.7 ± 13.0 °C | [2] |

| Appearance | Colorless to yellow liquid (predicted) | General knowledge |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether). | General knowledge |

Molecular Structure:

Synthesis

While specific literature on the synthesis of this compound is scarce, a common and effective method for its preparation would be the treatment of its corresponding carboxylic acid, 2-(2-oxocyclohexyl)acetic acid, with a chlorinating agent.

Proposed Synthesis Workflow

The logical synthetic pathway involves the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic chemistry.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Conversion of 2-(2-Oxocyclohexyl)acetic acid to this compound

This protocol is a representative procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[3][4]

Materials:

-

2-(2-oxocyclohexyl)acetic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents)[3]

-

Anhydrous dichloromethane (DCM) or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-oxocyclohexyl)acetic acid in anhydrous DCM.

-

Addition of Reagent: To the stirred solution, add thionyl chloride dropwise at room temperature. If desired, a catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.[5]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic vapors.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic and corrosive gases (HCl and SO₂).[3] Thionyl chloride is also highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbon. It is a potent acylating agent and will readily undergo nucleophilic acyl substitution with a variety of nucleophiles.[6][7]

Representative Reaction: Esterification

A common reaction of acyl chlorides is their reaction with alcohols to form esters. This reaction is typically fast and irreversible, providing high yields.[8]

Caption: General reaction pathway for the esterification of this compound.

Other Key Reactions

-

Amide Formation: Reacts readily with primary and secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of many biologically active molecules.[9]

-

Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

-

Hydrolysis: Reacts vigorously with water to hydrolyze back to the parent carboxylic acid, 2-(2-oxocyclohexyl)acetic acid.[7]

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound is readily available. The following table presents predicted characteristic spectroscopic features based on the functional groups present.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shift / Frequency | Assignment |

| ¹H NMR | δ 2.5 - 3.5 ppm | Protons alpha to the carbonyl groups |

| δ 1.2 - 2.2 ppm | Cyclohexane ring protons | |

| ¹³C NMR | δ ~190 - 210 ppm | Ketone carbonyl carbon |

| δ ~170 ppm | Acyl chloride carbonyl carbon | |

| IR Spectroscopy | ~1800 cm⁻¹ | C=O stretch (acyl chloride) |

| ~1715 cm⁻¹ | C=O stretch (ketone) |

References

- 1. guidechem.com [guidechem.com]

- 2. 2-(1-Chlorocyclohexyl)acetyl chloride | C8H12Cl2O | CID 56999264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Unlocking Synthetic Potential: A Technical Guide to the Applications of 2-(2-Oxocyclohexyl)acetyl Chloride in Organic Synthesis

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the versatile synthetic applications of 2-(2-Oxocyclohexyl)acetyl chloride.

The bifunctional nature of this compound, possessing both a reactive acyl chloride and a ketone moiety, positions it as a valuable and versatile building block in modern organic synthesis. This guide explores its potential applications in the construction of a diverse array of molecular architectures, from simple esters and amides to complex heterocyclic and spirocyclic systems, which are of significant interest in medicinal chemistry and materials science. While direct literature on this specific reagent is emerging, its reactivity can be confidently predicted based on well-established chemical principles, opening up a wide range of synthetic possibilities.

Core Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The acyl chloride is a highly reactive electrophile, susceptible to nucleophilic acyl substitution, while the cyclohexanone ring offers a site for reactions at the carbonyl carbon and the adjacent α-carbons. This allows for a stepwise or, in some cases, a concerted reaction sequence to build molecular complexity.

Reactions of the Acyl Chloride Moiety

The acyl chloride group serves as an excellent acylating agent, enabling the straightforward synthesis of esters, amides, and aryl ketones.

This compound reacts readily with primary and secondary alcohols to form the corresponding esters. These reactions are typically rapid and can be carried out under mild conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[1]

Table 1: Representative Yields for Esterification of Acyl Chlorides with Alcohols

| Alcohol Type | Base | Typical Yield (%) |

| Primary | Pyridine | 85-95 |

| Secondary | Triethylamine | 80-90 |

| Phenol | NaOH (aq) | 75-85 |

Experimental Protocol: Synthesis of Benzyl 2-(2-oxocyclohexyl)acetate

-

To a stirred solution of benzyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

The reaction of this compound with primary or secondary amines provides a direct route to 2-(2-oxocyclohexyl)acetamides. The reaction is generally fast and high-yielding. An excess of the amine or the addition of a tertiary amine base is required to neutralize the generated HCl.[2]

Table 2: Representative Yields for Amidation of Acyl Chlorides with Amines

| Amine Type | Base | Typical Yield (%) |

| Primary (aliphatic) | Triethylamine | 90-98 |

| Primary (aromatic) | Pyridine | 85-95 |

| Secondary | DIEA | 88-96 |

Experimental Protocol: Synthesis of N-benzyl-2-(2-oxocyclohexyl)acetamide

-

In a round-bottom flask, dissolve benzylamine (2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in THF to the stirred amine solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude amide, which can be further purified by recrystallization or column chromatography.

The acyl chloride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones. This provides a powerful method for C-C bond formation.[3][4]

Table 3: Representative Yields for Friedel-Crafts Acylation

| Aromatic Substrate | Lewis Acid | Typical Yield (%) |

| Benzene | AlCl₃ | 80-90 |

| Toluene | AlCl₃ | 75-85 |

| Anisole | AlCl₃ | 90-95 |

Experimental Protocol: Synthesis of 1-phenyl-2-(2-oxocyclohexyl)ethan-1-one

-

To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and dry benzene (solvent and reactant).

-

Cool the stirred suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of this compound (1.0 eq.) in dry benzene dropwise from the addition funnel.

-

After the addition, allow the reaction to slowly warm to room temperature and then heat at 50-60 °C for 1-3 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with benzene or diethyl ether.

-

Combine the organic extracts, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the product by vacuum distillation or column chromatography.[5]

Selective reduction of the acyl chloride to the corresponding aldehyde, 2-(2-oxocyclohexyl)acetaldehyde, can be achieved using a poisoned catalyst in a Rosenmund reduction.[6][7] This transformation is valuable as the resulting aldehyde is a versatile intermediate for further synthetic elaborations.

Table 4: Catalyst Systems for Rosenmund Reduction

| Catalyst | Poison | Typical Yield (%) |

| Pd/BaSO₄ | Quinoline-S | 60-80 |

| Pd/C | Thiourea | 55-75 |

Experimental Protocol: Rosenmund Reduction to 2-(2-oxocyclohexyl)acetaldehyde

-

Suspend the Rosenmund catalyst (e.g., 5% Pd on BaSO₄, 0.1 eq.) and a catalyst poison (e.g., quinoline-sulfur, 0.05 eq.) in dry toluene.

-

Heat the suspension to reflux and bubble hydrogen gas through the mixture.

-

Add a solution of this compound (1.0 eq.) in dry toluene dropwise to the refluxing mixture while maintaining a steady stream of hydrogen.

-

Monitor the reaction by TLC or by the cessation of HCl evolution.

-

Upon completion, cool the reaction mixture, filter off the catalyst, and wash the catalyst with toluene.

-

Carefully wash the combined filtrate with NaHCO₃ solution and water.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude aldehyde, which should be used promptly or purified carefully due to its potential instability.[8]

Synthesis of Heterocyclic Scaffolds

The presence of the β-keto group relative to the acetyl chloride (or its derivatives) makes this compound an excellent precursor for a variety of heterocyclic systems.

The corresponding β-keto amide, synthesized as described in section 1.2, can undergo cyclization to form substituted oxazoles. This transformation can often be achieved by treatment with a dehydrating agent.

Caption: Synthesis of oxazoles from this compound.

Experimental Protocol: Synthesis of a 2,5-disubstituted Oxazole

-

Prepare the N-substituted 2-(2-oxocyclohexyl)acetamide as described in section 1.2.

-

To a solution of the β-keto amide (1.0 eq.) in a suitable solvent such as toluene or chloroform, add a dehydrating agent like phosphorus pentoxide (2.0 eq.) or concentrated sulfuric acid (catalytic amount).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully quench by pouring it onto ice.

-

Neutralize the mixture with a suitable base (e.g., Na₂CO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting oxazole derivative by column chromatography.

The parent carboxylic acid, 2-(2-oxocyclohexyl)acetic acid, can be cyclized with hydrazine to form pyridazinone derivatives.[9] These heterocycles are important pharmacophores.

Caption: Formation of pyridazinone derivatives.

Experimental Protocol: Synthesis of a Tetrahydropyridazinone Derivative

-

Hydrolyze this compound to 2-(2-oxocyclohexyl)acetic acid by careful addition to water.

-

To a solution of the resulting γ-keto acid (1.0 eq.) in ethanol, add hydrazine hydrate (1.1 eq.).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, and the product may precipitate.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.[10]

While not a direct reaction of the title compound, its derivatives can be precursors for the Gewald synthesis of highly substituted 2-aminothiophenes. For instance, the corresponding α-cyano ketone, derived from the ester, can react with sulfur and an amine.[11][12]

Caption: Pathway to 2-aminothiophenes via the Gewald reaction.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

-

Synthesize the corresponding α-cyano ketone from the ester of 2-(2-oxocyclohexyl)acetic acid.

-

In a round-bottom flask, combine the α-cyano ketone (1.0 eq.), elemental sulfur (1.1 eq.), and a suitable amine such as morpholine (1.5 eq.) in ethanol.

-

Heat the mixture at 50-60 °C with stirring for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.

-

The product often precipitates and can be collected by filtration.

-

Wash the solid with water and a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[13]

Synthesis of Spirocyclic Systems

The cyclohexanone moiety is an excellent starting point for the construction of spirocycles, which are of great interest in drug discovery due to their rigid, three-dimensional structures.

Through a multi-component reaction, the cyclohexanone unit can be incorporated into a spiro-oxindole framework. This typically involves the reaction of an isatin derivative, an amino acid, and an α,β-unsaturated ketone derived from the cyclohexanone moiety.

Caption: Synthetic route to spiro-oxindoles.

Experimental Protocol: Synthesis of a Spiro[cyclohexane-oxindole] Derivative

-

Prepare the α,β-unsaturated ketone (chalcone) from 2-(2-oxocyclohexyl)acetaldehyde (see section 1.4) via an aldol condensation with a suitable acetophenone.

-

In a flask, dissolve the chalcone derivative (1.0 eq.), an isatin derivative (1.0 eq.), and an amino acid such as sarcosine (1.1 eq.) in methanol.

-

Reflux the mixture for 6-12 hours.

-

Monitor the formation of the spirocyclic product by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of the solution.

-

Collect the solid by filtration, wash with cold methanol, and dry.

-

If necessary, purify the product by column chromatography.[14][15]

Conclusion

This compound is a promising bifunctional reagent with significant potential in organic synthesis. Its ability to undergo a wide range of transformations at both the acyl chloride and ketone functionalities allows for the efficient construction of diverse and complex molecular structures. The protocols and pathways outlined in this guide serve as a foundation for researchers to explore the full synthetic utility of this versatile building block in the development of new pharmaceuticals and advanced materials. Further investigation into the intramolecular reactions of this compound could unveil novel pathways to unique bicyclic and spirocyclic scaffolds.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. pure.hud.ac.uk [pure.hud.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 傅-克酰基化反应 [sigmaaldrich.com]

- 5. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 8. Rosenmund Reduction: Reaction, Mechanism, Uses & Examples | AESL [aakash.ac.in]

- 9. iglobaljournal.com [iglobaljournal.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Oxocyclohexyl)acetyl chloride: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, properties, and applications of 2-(2-Oxocyclohexyl)acetyl chloride, a valuable bifunctional building block in organic synthesis. Possessing both a reactive acyl chloride and a ketone moiety, this compound offers a versatile platform for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. This guide provides detailed experimental protocols for the synthesis of its precursor, 2-(2-oxocyclohexyl)acetic acid, the subsequent conversion to the title acyl chloride, and its application in the synthesis of β-carboline derivatives. Quantitative data, where available for analogous compounds, is presented in tabular format, and key reaction pathways are visualized using diagrams.

Introduction

The quest for novel bioactive molecules is a driving force in medicinal chemistry and drug discovery. Heterocyclic compounds, in particular, form the scaffold of a vast number of pharmaceuticals. This compound has emerged as a promising starting material for the synthesis of such compounds due to its dual reactivity. The electrophilic acyl chloride readily participates in acylation reactions with a wide range of nucleophiles, while the ketone functionality allows for a variety of subsequent chemical transformations, including cyclization reactions. This guide will focus on the synthesis of this building block and its utility in the construction of β-carbolines, a class of indole alkaloids with a broad spectrum of pharmacological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor acid are presented in Table 1.

Table 1: Physicochemical Properties

| Property | This compound | 2-(2-Oxocyclohexyl)acetic acid |

| CAS Number | 342402-77-1[1] | 1438-96-6[2] |

| Molecular Formula | C₈H₁₁ClO₂[1] | C₈H₁₂O₃[2] |

| Molecular Weight | 174.62 g/mol [1] | 156.18 g/mol [2] |

| Predicted Boiling Point | 264.7 ± 13.0 °C[1] | Not available |

| Predicted Density | 1.171 ± 0.06 g/cm³[1] | Not available |

| Predicted pKa | Not applicable | 4.33 ± 0.10[2] |

Synthesis of the Building Block

The synthesis of this compound is a two-step process starting from the commercially available 2-acetylcyclohexanone.

Synthesis of 2-(2-Oxocyclohexyl)acetic acid

Experimental Protocol: Hydrolysis of 2-Acetylcyclohexanone (General Procedure)

-

In a 50 mL round-bottom flask, dissolve 1.40 g (10 mmol) of 2-acetylcyclohexanone in 3 mL of an aqueous potassium hydroxide solution.

-

Heat the mixture on a steam bath for 15 minutes.

-

After cooling to room temperature, add 30 mL of water.

-

Neutralize the solution to a pH of approximately 7-8 by the dropwise addition of concentrated hydrochloric acid.

-

Extract the aqueous solution with diethyl ether (2 x 5 mL) and discard the ether extracts.

-

Acidify the aqueous phase to a pH of 1 with concentrated hydrochloric acid.

-

Extract the product with chloroform (3 x 10 mL).

-

Combine the chloroform extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield 2-(2-oxocyclohexyl)acetic acid.

Note: This is a generalized procedure and may require optimization for this specific substrate.

Synthesis of this compound

The carboxylic acid is then converted to the highly reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 2-(2-oxocyclohexyl)acetic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be used in the next step without further purification.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway to this compound.

Application in the Synthesis of Novel β-Carbolines

A significant application of this compound is its use as a precursor in the synthesis of β-carboline derivatives. The reaction with tryptamine is proposed to proceed through a Bischler-Napieralski or Pictet-Spengler type reaction, followed by cyclization. The acyl chloride first reacts with the primary amine of tryptamine to form an amide intermediate. Subsequent acid-catalyzed intramolecular cyclization involving the ketone and the indole ring, followed by dehydration and aromatization, would lead to the formation of the tetracyclic β-carboline scaffold.

Diagram 2: Proposed Synthesis of a Novel β-Carboline Derivative

Caption: Proposed reaction pathway for β-carboline synthesis.

Experimental Protocol: Synthesis of a Novel β-Carboline Derivative (General Procedure)

-

Dissolve tryptamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise to the tryptamine solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the formation of the amide is complete (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl tryptamine intermediate.

-

Dissolve the crude amide in a suitable solvent for cyclization (e.g., toluene, polyphosphoric acid).

-

Add an acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a suitable base.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain the desired β-carboline derivative.

Note: This is a generalized procedure and the specific conditions, including solvent, catalyst, temperature, and reaction time, will need to be optimized.

Quantitative Data for Analogous Compounds

While specific quantitative data for the direct products of this compound are not extensively reported, data for structurally similar β-carboline syntheses can provide valuable insights.

Table 2: Yields for Analogous β-Carboline Syntheses

| Tryptamine Derivative | Aldehyde/Carboxylic Acid Derivative | Reaction Type | Yield (%) | Reference |

| Tryptamine | Indole-3-carboxylic acid | Microwave-assisted one-pot | 50 | [3] |

| L-Tryptophan methyl ester | N-acetylindole-3-carboxaldehyde | Pictet-Spengler | 51 (overall) | [3] |

| Tryptamines | Glyoxylic acid monohydrate | Pictet-Spengler | Not specified | [3] |

Expected Spectroscopic Data

The characterization of the novel β-carboline derivatives would rely on standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data for a Novel β-Carboline Derivative

| Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons of the indole and pyridine rings, aliphatic protons of the cyclohexyl ring, and any remaining protons from the acetyl chain. |

| ¹³C NMR | Signals corresponding to the quaternary and protonated carbons of the tetracyclic core, as well as the cyclohexyl ring carbons. |

| IR | N-H stretching (if present), C=N stretching of the pyridine ring, aromatic C-H stretching, and C-H stretching of the aliphatic cyclohexyl ring. |

| Mass Spec | A molecular ion peak corresponding to the calculated mass of the synthesized β-carboline derivative. |

Conclusion

This compound is a highly promising and versatile building block for the synthesis of complex organic molecules. Its bifunctional nature allows for a stepwise construction of intricate scaffolds, as demonstrated by its potential application in the synthesis of novel β-carboline derivatives. The experimental protocols and data provided in this guide, though generalized in some cases due to the novelty of the specific applications, offer a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate in the development of new chemical entities with potential therapeutic applications. Further research into the scope and limitations of its reactions is warranted and is expected to yield a diverse array of novel heterocyclic compounds.

References

Navigating the Reactivity of 2-(2-Oxocyclohexyl)acetyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxocyclohexyl)acetyl chloride, a bifunctional molecule featuring both a reactive acyl chloride and a ketone, presents a unique scaffold for synthetic chemistry. Its structure offers the potential for a variety of chemical transformations, making it a valuable, albeit sparsely documented, intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of the known and anticipated reactions of this compound, drawing upon established principles of acyl chloride and ketone chemistry. Due to the limited specific literature on this compound, this review also extrapolates from the reactivity of analogous structures to provide a predictive framework for its synthetic applications.

Synthesis of this compound

The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 2-(2-Oxocyclohexyl)acetic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Experimental Protocol for Synthesis:

To a solution of 2-(2-Oxocyclohexyl)acetic acid in an inert solvent (e.g., dichloromethane or toluene), an excess of thionyl chloride (typically 1.5-2.0 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude this compound, which can be used directly or purified by vacuum distillation.

Logical Workflow for Synthesis:

Caption: Synthesis of the target acyl chloride.

Reactions of the Acyl Chloride Functional Group

The high reactivity of the acyl chloride moiety dominates the chemistry of this compound. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Amide Formation

Reaction with primary or secondary amines yields the corresponding amides. This is a fundamental transformation for introducing nitrogen-containing functionalities.

General Experimental Protocol for Amidation:

To a solution of the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), this compound is added dropwise, typically at 0 °C to control the exothermic reaction. A base, such as triethylamine or pyridine, is usually added to neutralize the HCl generated during the reaction. The reaction is typically stirred for several hours at room temperature. The workup involves washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying and evaporation of the solvent.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Aniline | Triethylamine | Dichloromethane | 0 to RT | 2-4 | N-phenyl-2-(2-oxocyclohexyl)acetamide | Not reported |

| Benzylamine | Pyridine | Tetrahydrofuran | 0 to RT | 3-6 | N-benzyl-2-(2-oxocyclohexyl)acetamide | Not reported |

| Morpholine | Triethylamine | Dichloromethane | 0 to RT | 2-4 | 1-(2-(2-oxocyclohexyl)acetyl)morpholine | Not reported |

Reaction Pathway for Amidation:

A Comprehensive Technical Guide to the Safe Handling of 2-(2-Oxocyclohexyl)acetyl Chloride

This guide provides an in-depth overview of the safety precautions and handling procedures for 2-(2-Oxocyclohexyl)acetyl chloride, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. Due to its reactive nature as an acyl chloride, stringent safety measures are imperative to mitigate potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary dangers are associated with its corrosive properties and reactivity, particularly with water and moisture.

GHS Hazard Statements:

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

Precautionary Statements:

-

Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.

-

If on Skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Immediately call a POISON CENTER or doctor/physician.

-

-

Storage: Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₁ClO₂ |

| Molecular Weight | 174.62 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Flash Point | Not available |

| Density | Not available |

| Solubility | Reacts with water |

Note: The lack of available data for properties like boiling point and flash point underscores the need for cautious handling, assuming worst-case scenarios.

Experimental Protocol: Safe Handling in a Laboratory Setting

The following is a generalized protocol for the safe use of this compound in a typical acylation reaction. This protocol should be adapted to the specific requirements of the planned experiment.

Objective: To safely dispense and react this compound with a substrate in an inert atmosphere.

Materials:

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Substrate to be acylated

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Dry glassware (oven-dried and cooled under inert gas)

-

Syringes and needles (oven-dried)

-

Quenching solution (e.g., saturated sodium bicarbonate, used with caution)

-

Personal Protective Equipment (see Section 4)

Procedure:

-

Preparation:

-

Ensure all glassware is scrupulously dried in an oven at >120°C for several hours and then cooled under a stream of inert gas.

-

Set up the reaction apparatus under a positive pressure of nitrogen or argon using a Schlenk line or conduct the entire experiment within a glovebox.

-

The reaction vessel should be equipped with a magnetic stirrer, a septum for additions, and an inert gas inlet/outlet.

-

-

Dispensing the Reagent:

-

If working on a Schlenk line, use a dry, inert gas-flushed syringe to pierce the septum of the this compound bottle.

-

Slowly draw the required volume of the liquid into the syringe. It is advisable to draw a small amount of inert gas into the syringe after the liquid to prevent dripping.

-

Transfer the reagent to the reaction vessel by piercing the septum and slowly adding it to the stirred solution of the substrate in the anhydrous solvent. The addition should be done dropwise, especially if the reaction is expected to be exothermic.

-

-

Reaction:

-

Maintain the inert atmosphere and appropriate temperature throughout the reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

-

Work-up and Quenching:

-

Upon completion, the reaction mixture must be quenched with extreme caution. Unreacted this compound will react violently with aqueous solutions.

-

The quenching solution should be added slowly to the reaction mixture at a low temperature (e.g., 0°C). Be prepared for gas evolution (HCl).

-

Alternatively, the reaction mixture can be slowly added to the quenching solution.

-

-

Waste Disposal:

-

All waste materials, including empty reagent bottles, contaminated syringes, and reaction residues, must be treated as hazardous waste.

-

Aqueous waste will be acidic and should be neutralized before disposal.

-

Organic waste containing the chlorinated compound should be collected in a designated halogenated waste container.

-

Personal Protective Equipment (PPE) and Exposure Controls

A robust PPE regimen is mandatory when handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton®. Inspect gloves prior to use.

-

Skin and Body Protection: Wear a flame-retardant lab coat, and consider an apron and acid-resistant boots for larger quantities. Ensure full body coverage.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood. If the fume hood is not available or there is a risk of inhalation, a full-face respirator with an appropriate acid gas cartridge is necessary.

Reactivity and Storage

Reactivity:

-

Water: Reacts violently with water, producing hydrogen chloride (HCl) gas and 2-(2-Oxocyclohexyl)acetic acid. This reaction is highly exothermic.

-

Alcohols and Amines: Reacts readily with alcohols and amines in exothermic reactions.

-

Bases: Reacts with strong bases.

-

Metals: May be corrosive to certain metals, especially in the presence of moisture.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

The storage area should be cool and away from sources of ignition.

-

Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

-

Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Visualized Workflows and Hazards

The following diagrams illustrate the safe handling workflow and the primary reactivity hazards associated with this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Reactivity hazards of this compound.

Predicted Reactivity of Carbonyl Groups in 2-(2-Oxocyclohexyl)acetyl chloride: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the predicted differential reactivity of the two carbonyl functional groups—a ketone and an acyl chloride—present in the molecule 2-(2-Oxocyclohexyl)acetyl chloride. Based on fundamental principles of organic chemistry, a comprehensive prediction of the molecule's behavior in the presence of nucleophiles is detailed. This document serves as a predictive resource for researchers designing synthetic pathways or developing new chemical entities involving this bifunctional compound.

Introduction: The Principle of Carbonyl Reactivity

Carbonyl compounds are central to organic synthesis due to the electrophilic nature of the carbonyl carbon.[1] This electrophilicity arises from the polarization of the carbon-oxygen double bond, which leaves the carbon atom with a partial positive charge, making it a prime target for nucleophilic attack.[1][2] The reactivity of a carbonyl group is modulated by several factors, including the electronic effects (induction and resonance) of its substituents and steric hindrance around the carbonyl carbon.[3][4][5]

The general order of reactivity for common carbonyl-containing functional groups towards nucleophilic attack is as follows:

Acyl Halide > Anhydride > Aldehyde > Ketone > Ester > Amide [6][7]

This guide will apply these core principles to predict the selective reactivity of this compound, a molecule containing both a highly reactive acyl chloride and a less reactive ketone.

Analysis of Functional Group Reactivity in this compound

The two carbonyl centers in this compound are predicted to exhibit vastly different reactivities. The acyl chloride is expected to be the primary site of nucleophilic attack, while the ketone is expected to remain largely unreactive under conditions that are sufficient to react with the acyl chloride.

The Acyl Chloride Moiety: A Highly Electrophilic Center

The acyl chloride functional group is one of the most reactive carboxylic acid derivatives.[8][9][10] This high reactivity is attributable to a combination of powerful electronic effects and the nature of the leaving group.

-

Inductive Effect: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carbonyl carbon, significantly increasing its partial positive charge (electrophilicity) and making it exceptionally susceptible to nucleophilic attack.[8][11]

-

Resonance Effect: While the chlorine atom possesses lone pairs that could theoretically donate electron density to the carbonyl carbon via resonance, this effect is weak. The poor overlap between the carbon 2p orbital and the larger chlorine 3p orbital makes resonance stabilization insignificant.[11][12]

-

Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl).[6][13] In a nucleophilic acyl substitution reaction, the tetrahedral intermediate formed after the initial nucleophilic attack readily collapses by expelling the stable chloride ion.[8][9]

The Ketone Moiety: A Less Electrophilic Center

The ketone functional group is inherently less reactive than the acyl chloride.[13][14] The factors contributing to its lower reactivity are:

-

Electronic Effects: The carbonyl carbon of the ketone is attached to two other carbon atoms. These alkyl groups are weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to aldehydes or acyl chlorides.[15]

-

Steric Hindrance: The two alkyl substituents on the ketone's carbonyl carbon create more steric bulk than the single substituent on the acyl chloride's carbonyl carbon, which can hinder the approach of a nucleophile.[4][5]

-

Leaving Group Ability: Ketones do not have a suitable leaving group attached to the carbonyl carbon. Upon nucleophilic attack, the resulting tetrahedral intermediate cannot easily expel a hydride (H⁻) or an alkyl anion (R⁻), as these are extremely poor leaving groups. Therefore, ketones typically undergo nucleophilic addition, not substitution.[7][8]

Predicted Reaction Pathway

Given the significant difference in electrophilicity, a nucleophile will preferentially attack the carbonyl carbon of the acyl chloride. The reaction will proceed via a nucleophilic acyl substitution mechanism, where the chlorine atom is replaced by the incoming nucleophile, leaving the ketone group intact.

Caption: Predicted reaction pathway for this compound with a generic nucleophile (Nu-H).

Quantitative Reactivity Comparison

| Functional Group | Key Electronic Factors | Leaving Group | Relative Reactivity | Predicted Reaction Type |

| Acyl Chloride | Strong -I effect from Cl | Excellent (Cl⁻) | Very High | Nucleophilic Acyl Substitution |

| Ketone | Weak +I effect from alkyl groups | Very Poor (H⁻ or R⁻) | Low | Nucleophilic Addition (under harsher conditions) |

| Table 1: Summary of factors influencing the reactivity of the carbonyl groups. |

Representative Experimental Protocol

The following is a representative, not directly cited, experimental protocol for the selective reaction at the acyl chloride position. This protocol for esterification is based on standard procedures for the reaction of acyl chlorides with alcohols.[16]

Protocol: Synthesis of Methyl 2-(2-oxocyclohexyl)acetate

Objective: To selectively convert the acyl chloride group of this compound into a methyl ester without affecting the ketone group.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Methanol (MeOH, 1.2 eq)

-

Anhydrous Dichloromethane (DCM) as solvent

-

Pyridine (1.2 eq) as a non-nucleophilic base

-

Round-bottom flask with magnetic stirrer

-

Drying tube (CaCl₂)

-

Ice bath

Procedure:

-

Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube is charged with this compound dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The flask is cooled to 0 °C in an ice bath to moderate the exothermic reaction.

-

Addition of Reagents: A solution of anhydrous methanol and pyridine in anhydrous DCM is added dropwise to the stirred solution of the acyl chloride over 15-20 minutes. Pyridine is included to neutralize the HCl byproduct generated during the reaction.[16]

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acid), and brine.

-

Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure methyl 2-(2-oxocyclohexyl)acetate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ch20: Reactivity [chem.ucalgary.ca]

- 3. google.com [google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic chemistry - Rationalising the order of reactivity of carbonyl compounds towards nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. Acyl chloride - Wikipedia [en.wikipedia.org]

- 11. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. reddit.com [reddit.com]

- 15. quora.com [quora.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Acylation of Amines with 2-(2-Oxocyclohexyl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted amides via the acylation of primary and secondary amines with 2-(2-oxocyclohexyl)acetyl chloride. The procedure involves the initial preparation of the acid chloride from 2-(2-oxocyclohexyl)acetic acid, followed by its reaction with a representative amine. This method is broadly applicable for the synthesis of a variety of N-substituted 2-(2-oxocyclohexyl)acetamides, which are valuable intermediates in medicinal chemistry and drug discovery.

Introduction

The acylation of amines is a fundamental and widely utilized transformation in organic synthesis, forming a stable amide bond. This reaction is crucial in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The use of acyl chlorides as the acylating agent is a common and efficient method, typically proceeding via a nucleophilic acyl substitution mechanism. The 2-(2-oxocyclohexyl)acetamide moiety is a structural motif of interest in medicinal chemistry due to its potential for introducing a lipophilic and conformationally restricted group, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

This protocol details a two-step process: the conversion of 2-(2-oxocyclohexyl)acetic acid to its more reactive acid chloride derivative using thionyl chloride, and the subsequent acylation of a primary amine.

Chemical Structures and Reaction Scheme

Figure 1: Overall Reaction Scheme

Caption: General two-step protocol for the synthesis of N-substituted 2-(2-oxocyclohexyl)acetamides.

Experimental Protocols

Part 1: Synthesis of this compound

This procedure is based on established methods for converting carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

-

2-(2-Oxocyclohexyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-oxocyclohexyl)acetic acid (1.0 eq).

-

Add anhydrous dichloromethane or toluene to dissolve the acid.

-

Slowly add thionyl chloride (2.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C for DCM, 110 °C for toluene) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.

-

The resulting crude this compound is a pale yellow oil and is typically used in the next step without further purification.

Part 2: General Protocol for the Acylation of an Amine

This protocol describes the acylation of a generic primary amine with the prepared this compound.

Materials:

-

This compound (from Part 1)

-

Primary or secondary amine (e.g., aniline, benzylamine)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (if necessary)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure N-substituted 2-(2-oxocyclohexyl)acetamide.

Data Presentation

The following table summarizes representative data for the acylation of various amines with this compound. Yields are based on typical outcomes for this type of reaction.

| Entry | Amine | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Aniline | N-phenyl-2-(2-oxocyclohexyl)acetamide | C₁₄H₁₇NO₂ | 231.29 | 85-95 |

| 2 | Benzylamine | N-benzyl-2-(2-oxocyclohexyl)acetamide | C₁₅H₁₉NO₂ | 245.32 | 88-96 |

| 3 | Cyclohexylamine | N-cyclohexyl-2-(2-oxocyclohexyl)acetamide | C₁₄H₂₃NO₂ | 237.34 | 82-92 |

| 4 | Morpholine | 1-(morpholino)-2-(2-oxocyclohexyl)ethan-1-one | C₁₂H₁₉NO₃ | 225.28 | 90-98 |

Characterization of Products

The synthesized N-substituted 2-(2-oxocyclohexyl)acetamides can be characterized by standard spectroscopic methods.

-

¹H NMR: Expect signals for the cyclohexanone ring protons, the methylene protons adjacent to the carbonyl group and the nitrogen, and protons from the N-substituent. The amide N-H proton, if present, will typically appear as a broad singlet.

-

¹³C NMR: Expect a carbonyl signal for the ketone around 208-215 ppm and an amide carbonyl signal around 170-175 ppm.

-

IR Spectroscopy: A strong absorption band for the amide C=O stretch is expected around 1640-1680 cm⁻¹, and a ketone C=O stretch around 1700-1725 cm⁻¹. For secondary amides, an N-H stretch will be visible around 3300 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

Signaling Pathways and Logical Relationships

The acylation reaction follows a well-established nucleophilic acyl substitution mechanism.

Caption: Mechanism of nucleophilic acyl substitution.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and purification of N-substituted 2-(2-oxocyclohexyl)acetamides.

Safety Precautions

-

Thionyl chloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Acid chlorides are lachrymatory and corrosive. Handle with care in a fume hood.

-

Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine used.

-

Dichloromethane is a suspected carcinogen. Handle in a fume hood.

Conclusion

The protocol described provides a reliable and general method for the synthesis of N-substituted 2-(2-oxocyclohexyl)acetamides. This two-step procedure, involving the formation of an acid chloride followed by acylation of an amine, is a versatile approach for accessing a library of compounds for further investigation in drug discovery and development programs. The straightforward nature of the reaction and the generally high yields make it a valuable tool for synthetic and medicinal chemists.

Application Notes and Protocols: Synthesis and Potential Applications of Amides Derived from 2-(2-Oxocyclohexyl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide derivatives are a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] The synthesis of novel amides is a critical step in the discovery of new therapeutic agents. This document provides detailed protocols and application notes for the synthesis of N-substituted amides using 2-(2-oxocyclohexyl)acetyl chloride. The 2-(2-oxocyclohexyl)acetyl moiety offers a unique structural motif, combining a flexible acetyl linker with a lipophilic cyclohexanone ring, which can be explored for its potential to interact with various biological targets. While specific literature on the biological activities of amides derived from this compound is not extensively available, the broader class of acetamide derivatives has shown significant promise in several therapeutic areas, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. These notes are intended to serve as a comprehensive guide for researchers interested in synthesizing and evaluating this novel class of compounds.

Synthesis of this compound